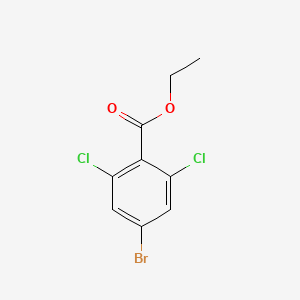

Ethyl 4-bromo-2,6-dichlorobenzoate

Description

Ethyl 4-bromo-2,6-dichlorobenzoate is a halogenated benzoate ester characterized by a bromine atom at the para position (C4) and chlorine atoms at the ortho positions (C2 and C6) of the benzene ring, with an ethyl ester group at the carboxyl position. This compound is part of a broader class of halogenated aromatic esters, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The halogen substituents influence its electronic, steric, and reactivity profiles, making it a candidate for cross-coupling reactions and intermediate synthesis. Notably, this compound has been discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, commercial demand, or regulatory considerations .

Properties

IUPAC Name |

ethyl 4-bromo-2,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRNAYQKVIXHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Cl)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2,6-dichlorobenzoate can be synthesized through the esterification of 4-bromo-2,6-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,6-dichlorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzoates.

Reduction: Formation of 4-bromo-2,6-dichlorobenzyl alcohol.

Hydrolysis: Formation of 4-bromo-2,6-dichlorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2,6-dichlorobenzoate is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,6-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms contribute to the compound’s reactivity and binding affinity, influencing its biological and chemical effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on Ethyl 4-bromo-2,6-dichlorobenzoate and its analogs, emphasizing halogen substitution patterns and their implications.

Ethyl 4-Chloro-2,6-Difluorobenzoate

Key Data:

| Property | This compound | Ethyl 4-Chloro-2,6-Difluorobenzoate |

|---|---|---|

| Molecular Formula | C₉H₇BrCl₂O₂ | C₉H₇ClF₂O₂ |

| Molecular Weight (g/mol) | ~306.43 | 220.60 |

| Substituents | Br (C4), Cl (C2, C6) | Cl (C4), F (C2, C6) |

| CAS Number | Not explicitly provided | 773139-38-1 |

| Commercial Availability | Discontinued | Available (Hairui Chemical) |

Structural and Functional Differences:

- Halogen Effects: Electron-Withdrawing Capacity: Fluorine’s high electronegativity (4.0) enhances the electron-withdrawing effect compared to chlorine (3.0) or bromine (2.8). This alters the reactivity of the aromatic ring, influencing electrophilic substitution or coupling reactions . Steric Bulk: Bromine’s larger atomic radius (1.85 Å vs.

- Molecular Weight: The bromine/chlorine combination results in a ~38% higher molecular weight than the chloro/difluoro analog, impacting solubility and phase-transfer properties.

- Synthetic Utility: Ethyl 4-chloro-2,6-difluorobenzoate may offer advantages in fine chemical synthesis due to fluorine’s role in stabilizing intermediates or enhancing bioavailability in drug candidates .

Other Halogenated Benzoate Esters

- Ethyl 2,4,6-Trichlorobenzoate: Lacks bromine but shares chlorine substituents. Higher chlorine content increases density and melting point but reduces reactivity in nucleophilic aromatic substitution due to deactivation of the ring.

Critical Notes

- Commercial Viability: The discontinuation of this compound highlights market shifts toward fluorinated or less halogen-dense analogs.

- Data Limitations: Physical properties (e.g., melting point, solubility) and spectroscopic data for these compounds are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Ethyl 4-bromo-2,6-dichlorobenzoate is an organic compound characterized by a unique combination of halogen substituents that significantly influence its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

- Molecular Formula : C10H8BrCl2O2

- Molecular Weight : Approximately 283.93 g/mol

- Structure : The compound features a benzene ring with bromine and chlorine atoms at the 4 and 2,6 positions, respectively, along with an ethyl ester functional group.

Biological Activities

Research indicates that this compound exhibits notable anti-inflammatory and antimicrobial properties. The halogen substituents enhance its interaction with biological targets, potentially modulating enzyme activity or receptor binding. Below are key findings regarding its biological activities:

| Activity | Description |

|---|---|

| Anti-inflammatory | Exhibits potential to inhibit inflammatory pathways, possibly through modulation of cytokine production. |

| Antimicrobial | Demonstrates activity against various bacterial strains, suggesting a role in combating infections. |

| Enzyme Inhibition | Interacts with specific enzymes, affecting their activity and potentially leading to therapeutic applications. |

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Interaction : The bromine and chlorine atoms contribute to the compound's reactivity and binding affinity towards enzymes involved in inflammatory responses.

- Protein-Ligand Interactions : The compound acts as a probe in biochemical assays, aiding in the study of protein-ligand interactions.

Case Studies

-

Anti-inflammatory Effects :

- A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests its potential use in treating conditions characterized by chronic inflammation.

-

Antimicrobial Activity :

- In a comparative analysis against several bacterial strains, this compound showed effective inhibition of growth at concentrations as low as 10 µg/mL. This highlights its potential as a lead compound for developing new antimicrobial agents.

Applications

This compound has several applications across different fields:

- Medicinal Chemistry : As a precursor in the synthesis of pharmaceutical compounds targeting inflammatory diseases and infections.

- Biochemical Research : Used as a tool for studying enzyme inhibition and protein interactions.

- Agrochemicals : Potential application in developing new agrochemical products due to its antimicrobial properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Halogen Substituents | Biological Activity |

|---|---|---|

| This compound | Br, Cl | Anti-inflammatory, Antimicrobial |

| Ethyl 4-bromo-2,6-difluorobenzoate | Br, F | Moderate antimicrobial activity |

| Ethyl 4-chloro-2,6-dibromobenzoate | Cl, Br | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.